1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopenta[d]pyrimidine core with a triazole ring and a morpholinoethyl side chain, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted pyrimidines and cyclopentadiene derivatives.
Introduction of the triazole ring: This step often involves a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the morpholinoethyl side chain: This can be accomplished through nucleophilic substitution reactions, where the morpholinoethyl group is introduced to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl (2-naphthyl)methanone
- 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine
Uniqueness
1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of a cyclopenta[d]pyrimidine core, a triazole ring, and a morpholinoethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholin-4-ylethyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-12-13-3-2-4-14(13)20-17(19-12)24-11-15(21-22-24)16(25)18-5-6-23-7-9-26-10-8-23/h11H,2-10H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIVVGAKMUWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)NCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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